5-Iodo-4-methylpyridin-2-ol
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Overview
Description
5-Iodo-4-methylpyridin-2-ol: is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylpyridin-2-ol typically involves the iodination of 4-methylpyridin-2-ol. One common method includes the reaction of 2-hydroxy-4-methylpyridine with iodine in the presence of a base such as sodium carbonate. The reaction is carried out in water at elevated temperatures (around 70°C) overnight. The mixture is then acidified, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-methylpyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azido-4-methylpyridin-2-ol or 5-cyano-4-methylpyridin-2-ol can be formed.
Oxidation Products: 5-Iodo-4-methylpyridin-2-one.
Reduction Products: 5-Iodo-4-methylpyridin-2-methanol.
Coupling Products: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Chemistry: 5-Iodo-4-methylpyridin-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in organic synthesis .
Biology and Medicine: For example, pyridine derivatives are known for their biological activities, including antiviral, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Iodo-4-methylpyridin-2-ol and its derivatives largely depends on the specific biological target. Generally, pyridine derivatives can interact with various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes by binding to their active sites or alter receptor functions by acting as agonists or antagonists .
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but lacks the methyl and hydroxyl groups.
4-Methylpyridin-2-ol: Lacks the iodine atom.
5-Bromo-4-methylpyridin-2-ol: Similar structure with bromine instead of iodine.
Uniqueness: 5-Iodo-4-methylpyridin-2-ol is unique due to the combination of the iodine atom, methyl group, and hydroxyl group on the pyridine ring.
Properties
IUPAC Name |
5-iodo-4-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUXIOPGOGFVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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